Product packaging for Decahydrocyclohepta[c]pyrrole(Cat. No.:CAS No. 110421-28-8)

Decahydrocyclohepta[c]pyrrole

Cat. No.: B2483072
CAS No.: 110421-28-8
M. Wt: 139.242
InChI Key: CLGNZNKTKHGQJT-UHFFFAOYSA-N
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Description

Decahydrocyclohepta[c]pyrrole is a saturated bicyclic organic compound with the molecular formula C9H17N and a molecular weight of 139.24 g/mol. This scaffold is classified as a bridged heterocyclic amine, featuring a pyrrole ring fused to a seven-membered cycloheptane ring, with both rings existing in a fully hydrogenated, saturated state (decahydro) . Its structure is defined by the SMILES notation C1C2C(CCCCC2)CN1 and the InChIKey CLGNZNKTKHGQJT-UHFFFAOYSA-N . The compound is provided with the CAS Registry Number 110421-28-8 . The primary research application of this compound is as a key synthetic intermediate or a central scaffold in medicinal chemistry. Its structure embodies a rigid, three-dimensional bicyclic framework that is highly valuable for constructing complex molecules. Specifically, it serves as a crucial precursor in the synthesis of 4-arylcyclohepta[c]pyrrole derivatives, a class of compounds investigated for their potential as analgesics (pain-relieving agents) . The saturated nature of the ring system can influence the pharmacokinetic properties of resultant drug candidates, such as their metabolic stability and conformation. Furthermore, the pyrrole moiety is a ubiquitous privileged structure in pharmaceuticals and natural products, making this specific fused system a point of interest for developing new bioactive molecules . WARNING: This product is provided for Research Use Only (RUO) . It is strictly intended for use in laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate precautions, consulting the relevant safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N B2483072 Decahydrocyclohepta[c]pyrrole CAS No. 110421-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,3a,4,5,6,7,8,8a-decahydrocyclohepta[c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-8-6-10-7-9(8)5-3-1/h8-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGNZNKTKHGQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Classification and Nomenclature Within Saturated Fused Heterocycles

Decahydrocyclohepta[c]pyrrole is classified as a saturated, fused bicyclic heterocyclic compound. The structure consists of a cycloheptane (B1346806) ring fused to a pyrrolidine (B122466) ring. The fusion occurs at the 'c' face of the pyrrole (B145914) ring, meaning the bond is shared between the 3 and 4 positions of the pyrrole. The term "decahydro" indicates that the entire fused ring system is fully saturated with hydrogen atoms, containing no double bonds.

The nomenclature of such fused systems follows established IUPAC rules. scribd.comwordpress.com The name is constructed by indicating the carbocyclic component (cyclohepta) followed by the designation of the fusion position in square brackets ([c]) and finally the name of the heterocyclic component (pyrrole). wordpress.comwikipedia.org The degree of saturation is specified with the "decahydro" prefix. indusuni.ac.in Numbering of the fused system starts from an atom adjacent to a fusion point, aiming to assign the lowest possible number (locant) to the heteroatom. scribd.com

For instance, a derivative such as This compound-3a-carbonitrile is systematically named 2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]pyrrole-3a-carbonitrile according to IUPAC standards. nih.gov This name precisely defines the structure, including the location of the nitrile group.

Significance of Saturated Fused Pyrrolidine Ring Systems in Modern Organic Synthesis

Saturated fused pyrrolidine (B122466) ring systems are of considerable importance in modern organic synthesis and medicinal chemistry. The pyrrolidine ring itself is a privileged scaffold, appearing in a vast array of natural products, alkaloids, and FDA-approved pharmaceuticals. nih.govresearchgate.nettandfonline.com It is a key structural component in drugs with antibacterial, antiviral, and anticancer activities. researchgate.nettandfonline.com

The fusion of a pyrrolidine ring to another cyclic structure, such as in Decahydrocyclohepta[c]pyrrole, generates a rigid, three-dimensional framework. mdpi.com This conformational rigidity is highly desirable in drug design, as it can lead to higher binding affinity and selectivity for specific biological targets. The development of synthetic methods to create these fused systems, particularly with stereoselective control over the ring junction (cis- or trans-fused), is a key area of research. rsc.org Such methods often employ strategies like [3+2] cycloaddition reactions and transition metal-catalyzed cycloadditions to construct the bicyclic core efficiently. beilstein-journals.orgresearchgate.net These fused pyrrolidines serve as versatile synthetic intermediates, providing a foundation for the construction of more complex molecular architectures. europeanproceedings.com

Conceptual Framework for Advanced Research on Decahydrocyclohepta C Pyrrole

Strategies for Constructing the Bicyclic Core Structure

The assembly of the this compound core necessitates the strategic formation of both the pyrrolidine and cycloheptane rings. Synthetic chemists have a variety of reactions at their disposal to achieve this, ranging from classical cyclizations to more complex rearrangement reactions.

Cyclization Reactions for the Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is a cornerstone of many synthetic routes targeting nitrogen-containing heterocyclic compounds. Several powerful strategies can be envisioned for its construction within the context of the this compound scaffold.

One of the most widely employed methods for pyrrolidine synthesis is the [3+2] cycloaddition reaction , particularly involving azomethine ylides. These reactions offer a high degree of stereocontrol and allow for the introduction of diverse substituents. uniurb.itnih.gov In the context of our target scaffold, a cycloheptene (B1346976) derivative bearing a suitable dipolarophile could react with an azomethine ylide to construct the fused pyrrolidine ring.

Intramolecular cyclization reactions provide another robust avenue to the pyrrolidine core. nih.gov These can include:

Intramolecular Hydroamination: An amino group tethered to a cycloheptene backbone can undergo an intramolecular addition to the double bond, catalyzed by various transition metals, to forge the pyrrolidine ring. mdpi.com This method is atom-economical and can be highly stereoselective.

Radical Cyclizations: The generation of a nitrogen-centered radical from a suitably functionalized cycloheptane precursor can initiate a cyclization cascade to form the pyrrolidine ring.

Ring-Closing Metathesis (RCM): A diene precursor containing a nitrogen linker can be subjected to RCM using catalysts like the Grubbs catalyst to form a dihydropyrrole, which can then be hydrogenated to the desired pyrrolidine.

A less conventional but powerful approach is the ring contraction of larger heterocyclic systems . For instance, photo-promoted ring contraction of pyridines has been shown to yield pyrrolidine derivatives. uniurb.itnih.gov While not a direct route to the this compound core, this strategy highlights the innovative approaches available for pyrrolidine synthesis.

A summary of common pyrrolidine synthesis strategies is presented below:

Synthesis StrategyDescriptionKey Features
[3+2] Cycloaddition Reaction of a 1,3-dipole (e.g., azomethine ylide) with a dipolarophile (e.g., alkene). uniurb.itnih.govHigh stereocontrol, substituent diversity.
Intramolecular Hydroamination Addition of an amine to an alkene within the same molecule. mdpi.comAtom-economical, potential for high stereoselectivity.
Radical Cyclization Cyclization initiated by a radical species.Access to complex structures.
Ring-Closing Metathesis Formation of a cyclic alkene from a diene.Forms a dihydropyrrole intermediate.
Ring Contraction Skeletal rearrangement of a larger ring to a smaller one. uniurb.itnih.govAccess to unique substitution patterns.

Annulation Approaches for the Cycloheptane Moiety

The construction of the seven-membered cycloheptane ring fused to the pyrrolidine presents a significant synthetic challenge due to unfavorable entropic factors and potential transannular strain. However, several annulation strategies can be employed.

A particularly elegant approach for the construction of fused cycloheptane rings is the aza-Cope-Mannich rearrangement . While detailed for the synthesis of the isomeric octahydrocyclohepta[b]pyrrole system, the principles can be adapted. researchgate.netnih.gov This reaction cascade typically involves the nih.govnih.gov-sigmatropic rearrangement of an amino-alkenyl substrate to form an enol intermediate, which then undergoes a Mannich cyclization to furnish the bicyclic core. The stereochemical outcome of this reaction can often be controlled by the careful choice of starting materials and reaction conditions. nih.gov

Other potential annulation strategies include:

Ring-closing metathesis (RCM) of a precursor containing both the pyrrolidine and the acyclic precursor to the cycloheptane ring.

Intramolecular aldol (B89426) or Claisen condensations from a suitably functionalized pyrrolidine derivative bearing a long chain that can cyclize to form the seven-membered ring.

Diels-Alder reactions employing a diene-substituted pyrrolidine derivative, followed by ring expansion of the resulting six-membered ring.

Multicomponent Reaction Strategies for Functionalized Decahydrocyclohehta[c]pyrroles

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. mdpi.comdovepress.com These reactions are highly convergent and atom-economical, making them ideal for the rapid generation of molecular diversity.

Exploration of One-Pot Synthesis Protocols

While specific one-pot syntheses for the this compound scaffold are not extensively reported in the literature, the principles of MCRs can be applied to design potential routes. For example, a one-pot reaction could be envisioned that combines a cycloheptanone (B156872) derivative, an amine, and a third component that facilitates the formation of the pyrrolidine ring, such as a Michael acceptor.

The Paal-Knorr pyrrole (B145914) synthesis , a classic method for forming pyrroles from 1,4-dicarbonyl compounds and amines, can be adapted for one-pot processes. organic-chemistry.orgresearchgate.net A hypothetical MCR could involve the in situ generation of a 1,4-dicarbonyl equivalent on a cycloheptane template, followed by condensation with an amine to form the fused pyrrole ring, which could then be reduced to the this compound.

Recent advances have seen the development of MCRs for the synthesis of highly functionalized pyrroles and other heterocycles. rsc.orgrsc.orgnih.gov These often involve transition metal catalysis or organocatalysis to facilitate complex bond-forming cascades. The design of a novel MCR for the direct synthesis of functionalized decahydrocyclohepta[c]pyrroles remains an exciting area for future research.

Applications in Combinatorial Library Synthesis

Combinatorial chemistry is a strategy used to rapidly synthesize large numbers of diverse but structurally related molecules, known as a library. wikipedia.orgresearchgate.net These libraries are then screened for biological activity to identify new drug leads. The this compound scaffold, with its rigid and three-dimensional structure, is an ideal core for the construction of such libraries.

Once a robust synthetic route to the this compound core is established, functionalization at various positions on both the pyrrolidine and cycloheptane rings can be achieved. By systematically varying the building blocks used in the synthesis, a large library of analogues can be generated. nih.govrsc.org

For example, if the synthesis proceeds through a multicomponent reaction, varying the initial components (e.g., different amines, aldehydes, or ketones) would lead to a diverse set of products. mdpi.com Subsequent functionalization of the core structure, for instance, through acylation of the pyrrolidine nitrogen or substitution on the cycloheptane ring, would further expand the library's diversity. The generation of such a focused library of this compound derivatives would be a valuable resource for screening against a wide range of biological targets.

Strategic Use of Established Synthetic Transformations for this compound Analogues and Precursors

A number of well-established synthetic transformations can be strategically employed to synthesize precursors and analogues of the this compound scaffold. These reactions provide access to key intermediates that can then be further elaborated to the target molecule.

The Paal-Knorr synthesis , as mentioned earlier, is a powerful tool for constructing the pyrrole ring from a 1,4-dicarbonyl compound. organic-chemistry.orgsemanticscholar.org A cycloheptane-1,4-dione derivative could serve as a precursor to a cyclohepta[c]pyrrole, which could then be hydrogenated.

Ring-closing metathesis (RCM) offers a versatile method for the formation of both the pyrrolidine and cycloheptane rings. By designing appropriate diene precursors, either ring can be closed selectively. For instance, a diallylamine (B93489) derivative attached to a cycloheptane core could undergo RCM to form the fused pyrrolidine ring.

Other important transformations include:

The Hantzsch pyrrole synthesis : This involves the condensation of an α-haloketone with a β-ketoester and an amine. semanticscholar.org

The Knorr pyrrole synthesis : This reaction utilizes an α-amino-ketone and a compound containing an activated methylene (B1212753) group. semanticscholar.org

These established methods provide a rich toolbox for the synthetic chemist to access a wide variety of precursors and analogues of the this compound scaffold, enabling the exploration of its chemical and biological properties.

Aza-Cope-Mannich Rearrangements in Fused Pyrrolidine Synthesis

The Aza-Cope-Mannich reaction is a powerful cascade reaction that has emerged as a highly effective and stereoselective method for the construction of fused pyrrolidine ring systems. wikipedia.org This tandem process involves a cationic 2-aza-Cope rearrangement followed by an intramolecular Mannich cyclization, efficiently assembling complex molecular architectures from relatively simple precursors. wikipedia.orgresearchgate.net This reaction is particularly advantageous due to its ability to create multiple carbon-carbon and carbon-nitrogen bonds in a single, often high-yield, step under mild conditions. wikipedia.org

Recent research has successfully applied this methodology to the synthesis of octahydrocyclohepta[b]pyrrol-4(1H)-ones, a class of compounds closely related to the this compound scaffold. An efficient and stereoselective route to trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones has been developed, highlighting the utility of the aza-Cope-Mannich reaction in this context. orcid.orgacs.org The key steps in this synthesis involve the regioselective ring-opening of alkynyl oxiranes to form the necessary amino alcohol precursors, which then undergo the stereoselective aza-Cope-Mannich cascade. acs.org

The general mechanism for the formation of the fused pyrrolidine ring via the aza-Cope-Mannich reaction is depicted below:

Scheme 1: Generalized Aza-Cope-Mannich reaction for the synthesis of fused pyrrolidine systems.

The versatility of the aza-Cope-Mannich reaction extends to the synthesis of various other fused heterocyclic systems, making it a valuable tool in alkaloid synthesis and medicinal chemistry. wikipedia.org The preparation of 3a-aryl-4-oxo-decahydrocyclohepta[b]pyrroles has also been reported, further demonstrating the scope of this reaction in creating diverse derivatives of the this compound scaffold. researchgate.net

Key Features of the Aza-Cope-Mannich Reaction for Fused Pyrrolidine Synthesis
FeatureDescriptionReference
Reaction TypeCationic 2-aza-Cope rearrangement followed by intramolecular Mannich cyclization. wikipedia.org
Key AdvantagesHigh stereoselectivity, high efficiency, mild reaction conditions, formation of multiple bonds in one pot. wikipedia.orgresearchgate.net
Synthesized Scaffoldstrans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones, 3a-aryl-4-oxo-decahydrocyclohepta[b]pyrroles. researchgate.netorcid.orgacs.org
StereocontrolAchievable through the use of chiral auxiliaries or enantioselective reagents. acs.orgresearchgate.net

Adaptability of Classical Pyrrole Synthesis Methods (e.g., Knorr, Hantzsch, Paal-Knorr) for Saturated Heterocyclic Precursors

While modern methodologies like the Aza-Cope-Mannich reaction have proven highly effective, the classical methods for pyrrole synthesis, namely the Knorr, Hantzsch, and Paal-Knorr syntheses, remain fundamental in heterocyclic chemistry. wikipedia.orgwikipedia.orgwikipedia.org These reactions traditionally lead to the formation of aromatic pyrroles. However, their adaptation for the synthesis of saturated, fused systems like this compound presents a synthetic challenge that generally involves subsequent reduction steps.

The Paal-Knorr synthesis is arguably the most straightforward method for forming the pyrrole ring, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgrgmcet.edu.in For the direct synthesis of a this compound scaffold via this method, a hypothetical precursor would be a cycloheptane ring bearing 1,4-dicarbonyl functionalities, such as cycloheptane-1,4-dione, which would then be reacted with an appropriate amine. However, the synthesis of such precursors can be challenging, and the reaction conditions, which often involve heating in the presence of acid, may lead to side reactions. rgmcet.edu.in A more plausible adaptation involves the synthesis of a cyclohepta[c]pyrrole followed by catalytic hydrogenation to yield the desired saturated this compound.

The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a β-ketoester or a compound with an activated methylene group. wikipedia.org To adapt this for the this compound system, one would need to start with an α-aminocycloheptanone derivative. The α-aminoketones are often unstable and are typically generated in situ. wikipedia.org The subsequent cyclization and dehydration would yield a partially unsaturated cyclohepta[c]pyrrole derivative, which would then necessitate a reduction step to afford the fully saturated this compound. A modified Knorr pyrrole reaction has been described that replaces the use of zinc for the in situ reduction of a phenylhydrazone with the hydrogenation of an oxime, which could offer a more practical route for larger-scale synthesis.

The Hantzsch pyrrole synthesis traditionally employs the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to produce a substituted pyrrole. wikipedia.orgcdnsciencepub.com Adapting this multicomponent reaction to directly form a fused saturated system like this compound is not straightforward. A hypothetical approach could involve a starting material where the α-haloketone and β-ketoester functionalities are part of the same cycloheptane ring system. However, the classical Hantzsch synthesis leads to dihydropyridine, which can be oxidized to pyridine (B92270), not a pyrrolidine ring fused to a cycloheptane. wikipedia.org Therefore, significant modification of the Hantzsch synthesis would be required, and a subsequent reduction of the resulting heterocyclic ring would almost certainly be necessary to obtain the this compound structure.

Adaptability of Classical Pyrrole Syntheses for this compound
Synthesis MethodTraditional ReactantsHypothetical Adaptation for this compoundChallenges and ConsiderationsReference
Paal-Knorr1,4-Dicarbonyl compound + Amine/AmmoniaReaction of a cycloheptane-1,4-dione derivative with an amine, followed by reduction.Synthesis of the cyclic 1,4-dicarbonyl precursor can be difficult. Reaction may require harsh conditions. wikipedia.orgrgmcet.edu.in
Knorrα-Amino-ketone + β-KetoesterReaction of an α-aminocycloheptanone with a β-ketoester, followed by reduction.α-Amino-ketones are often unstable. The reaction typically yields an aromatic pyrrole that requires reduction. wikipedia.org
Hantzschβ-Ketoester + Aldehyde + AmmoniaThis method is primarily for pyridine synthesis and is not readily adaptable for fused pyrrolidine synthesis.The fundamental reaction mechanism leads to a six-membered ring (dihydropyridine), not a five-membered ring. wikipedia.orgcdnsciencepub.com

Enantioselective and Diastereoselective Synthesis of Decahydrocyclohepta[c]pyrroles

The construction of the this compound core with specific stereochemistry is a significant synthetic challenge. The control over the multiple stereocenters within the molecule can be achieved through various asymmetric strategies, including the use of chiral auxiliaries, asymmetric catalysis, and dynamic kinetic resolution.

Chiral Auxiliary Approaches for Stereocenter Induction

Chiral auxiliaries have been instrumental in inducing stereoselectivity in the synthesis of complex heterocyclic systems. In the context of pyrrolizidine (B1209537) synthesis, which shares structural similarities with the pyrrolidine moiety of this compound, chiral amino acids have been employed as stoichiometric chiral auxiliaries. For instance, in an intramolecular diastereoselective cycloaddition of nitrones, a chiral amino acid can effectively guide the formation of one diastereomer over the other. nih.gov This approach typically involves the temporary incorporation of the chiral auxiliary into the reacting molecule, which directs the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is set, the auxiliary is cleaved to afford the enantiomerically enriched product.

Another example involves the use of chiral oxazolidinones. While not directly applied to decahydrocyclohepta[c]pyrroles, their successful use in the synthesis of α-chiral bicyclo[1.1.1]pentanes demonstrates their potential. In these cases, the oxazolidinone auxiliary is attached to a precursor, and its chiral environment dictates the facial selectivity of subsequent reactions, leading to high diastereoselectivity.

Chiral Auxiliary TypeApplication PrinciplePotential Relevance for this compound
Chiral Amino AcidsIntramolecular diastereoselective cycloadditions.Guiding the stereochemistry of the pyrrolidine ring formation.
Chiral OxazolidinonesDirecting facial selectivity of reactions on an attached precursor.Controlling stereocenters adjacent to the pyrrolidine nitrogen.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. Organocatalysis and transition-metal catalysis are powerful tools for the enantioselective synthesis of heterocyclic compounds. For the synthesis of chiral pyrrolizines, organocatalytic cascade reactions have been developed. For example, the use of Hayashi-Jørgensen and cinchona alkaloid-based catalysts can facilitate domino Michael-aldol cyclizations to produce densely substituted 2,3-dihydro-1H-pyrrolizines with high enantioselectivities (90-98% ee) and excellent diastereoselectivities (>20:1 dr). nih.gov Such cascade reactions, initiated by the conjugate addition of a pyrrole to an α,β-unsaturated aldehyde, could be adapted for the construction of the this compound system.

Furthermore, chiral Brønsted acids, such as BINOL-derived phosphoric acids, have proven effective in catalyzing formal [6+2]-cycloadditions of pyrrole-2-carbinols with aryl acetaldehydes to yield highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high enantio- and diastereoselectivity. nih.gov This type of catalysis relies on the formation of a chiral ion pair, which controls the stereochemical outcome of the reaction. The synthesis of pyrroloindolines has also been achieved with high enantioselectivity using a (R)-BINOL·SnCl₄ complex to catalyze a formal [3+2] cycloaddition. nih.gov

Catalytic SystemReaction TypeKey Features
Cinchona Alkaloid-based CatalystsDomino Michael-aldol cyclizationHigh enantioselectivity and diastereoselectivity in forming substituted pyrrolizidines.
BINOL-derived Phosphoric AcidsFormal [6+2]-cycloadditionGeneration of chiral ion pairs to control stereochemistry.
(R)-BINOL·SnCl₄Formal [3+2] cycloadditionHigh enantioselectivity in the synthesis of pyrroloindolines.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds from a racemic starting material, with a theoretical maximum yield of 100%. This process combines a fast and reversible racemization of the starting material with a stereoselective reaction that consumes one of the enantiomers faster than the other. While specific applications of DKR for the synthesis of decahydrocyclohepta[c]pyrroles are not documented, the principles can be extrapolated from its use in the synthesis of other chiral molecules.

For a DKR to be effective, the rate of racemization of the starting material must be comparable to or faster than the rate of the slower reacting enantiomer's transformation. This ensures that the rapidly consumed enantiomer is continuously replenished from the other, allowing for a high yield of the desired product enantiomer. This has been successfully applied in the synthesis of chiral chlorohydrins using a combination of a lipase (B570770) for the kinetic resolution and a ruthenium catalyst for the in situ racemization of the starting alcohol.

Conformational Analysis of the Fused this compound Ring System

The this compound framework consists of a pyrrolidine ring fused to a cycloheptane ring. The flexibility of the seven-membered ring and the puckering of the five-membered ring lead to a complex conformational landscape. Understanding the preferred conformations is crucial for predicting the molecule's shape and its interactions with biological targets.

Experimental Determination of Ring Conformations (e.g., Pyrrolidine Envelope, Cycloheptane Pseudo-Chair)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the experimental determination of the conformation of cyclic molecules in solution. For the pyrrolidine ring, the five-membered ring can adopt various conformations, with the 'envelope' and 'twist' (or 'half-chair') forms being the most common. The coupling constants (J-values) between vicinal protons, obtained from ¹H NMR spectra, are dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the preferred pucker of the pyrrolidine ring can be elucidated. researchgate.net

Computational Modeling of Conformational Preferences

In conjunction with experimental methods, computational modeling provides powerful insights into the conformational preferences of complex molecules. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the energies of different possible conformations of the this compound system. nih.gov By performing a systematic conformational search, a potential energy surface can be generated, identifying the low-energy conformers and the energy barriers between them.

These calculations can predict the relative stabilities of different ring puckers for both the pyrrolidine and cycloheptane rings, as well as the preferred orientation of substituents. For instance, theoretical calculations on 2-acetylpyrrole (B92022) have been used to determine the most stable conformer by evaluating the rotational barrier around the C-C single bond. nih.gov Similar computational studies on the this compound system would involve optimizing the geometry of various possible stereoisomers and their conformers to determine the most stable structures. The results of these calculations can then be compared with experimental NMR data to provide a comprehensive picture of the conformational equilibrium.

MethodInformation Provided
¹H and ¹³C NMR SpectroscopyDihedral angles (from J-couplings), spatial proximity of atoms (from NOE).
Density Functional Theory (DFT)Relative energies of conformers, potential energy surfaces, geometric parameters.

Control of Relative and Absolute Stereochemistry in Polycyclic Systems

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the construction of complex polycyclic frameworks such as the this compound system. The arrangement of atoms in three-dimensional space dictates the molecule's biological activity and physical properties. In the context of fused heterocyclic systems, achieving control over both relative and absolute stereochemistry is a significant synthetic challenge. Research into analogous systems, such as the isomeric decahydrocyclohepta[b]pyrroles and other fused pyrrolidines, provides critical insights into the strategies employed to govern stereochemical outcomes.

A powerful and frequently utilized method for the stereoselective synthesis of fused pyrrolidine ring systems is the aza-Cope rearrangement-Mannich cyclization cascade. wikipedia.orgresearchgate.net This tandem reaction has proven effective in constructing bicyclic systems containing a seven-membered ring fused to a pyrrolidine, the core structure of this compound. thieme-connect.comrsc.org The diastereoselectivity of this process, leading to either cis- or trans-fused products, can be controlled by the stereochemistry of the acyclic amino alcohol precursor and the reaction conditions. thieme-connect.comrsc.org

The stereochemical outcome of the aza-Cope-Mannich reaction is often rationalized by examining the conformational preferences of the transition states. For instance, in the synthesis of related decahydropyrrolo[2,3-c]azepines, the high diastereoselectivity is explained by the low-energy conformations of the starting trans-amino alcohol derivatives. rsc.org The substituent on the nitrogen atom can also play a crucial role in directing the stereochemical course of the reaction. Larger protecting groups on the amine can enhance diastereoselectivity. thieme-connect.com

In the synthesis of the isomeric trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones, a highly stereoselective route was developed utilizing an aza-Cope-Mannich reaction as the key step. nih.gov The stereoselectivity was attributed to a preferred transition state that minimizes unfavorable steric interactions. Furthermore, enantioselective synthesis has been achieved by employing a chiral auxiliary, such as (R)-1-phenylethylamine, to control the absolute stereochemistry of the final polycyclic product. nih.gov

The following tables summarize key findings from studies on the stereoselective synthesis of fused pyrrolidine systems analogous to this compound, highlighting the level of control that can be achieved.

Table 1: Diastereoselective Synthesis of Fused Pyrrolidines via Aza-Cope-Mannich Reaction

Starting Material/SubstrateReaction ConditionsProductDiastereomeric Ratio (dr)Reference
trans-3-amino-4-vinylpiperidin-4-ol derivativeFormaldehyde, formic acidcis-fused decahydropyrrolo[2,3-d]azepine>95:5 rsc.org
trans-3-amino-4-vinyltetrahydro-2H-pyran-4-ol derivativeFormaldehyde, formic acidcis-fused octahydro-1H-oxepino[4,5-b]pyrrole>95:5 rsc.org
Substituted amino alcoholMicrowave irradiationAcylpyrrolidineUp to 50:1 (trans:cis) emich.edu

Table 2: Enantioselective Synthesis Data

SubstrateChiral Auxiliary/CatalystProductEnantiomeric Excess (ee)Reference
Alkynyl oxirane derivative(R)-1-phenylethylaminetrans-fused octahydrocyclohepta[b]pyrrol-4(1H)-oneNot specified, enantiopure form obtained nih.gov
Dimethyl-substituted oxazolidineLewis AcidDisubstituted acyl pyrrolidine8.5:1 (β:α selectivity) emich.edu

Reactivity and Transformations of Decahydrocyclohepta C Pyrrole Derivatives

Functionalization Reactions on the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring in decahydrocyclohepta[c]pyrrole is a key site for functionalization. Typical reactions for such secondary amines include N-alkylation, N-acylation, and N-sulfonylation. While specific examples for the this compound system are not detailed in the literature, the synthesis of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole suggests that standard N-alkylation procedures are applicable to related octahydropyrrolo[3,4-c]pyrrole (B1259266) systems. vulcanchem.com Such reactions would likely proceed via nucleophilic substitution, where the nitrogen atom attacks an alkyl halide or a similar electrophile.

N-acylation, to introduce an acyl group, and N-sulfonylation, to add a sulfonyl group, are also expected to be feasible, providing access to a range of amides and sulfonamides, respectively. These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties of amine-containing compounds.

Transformations on the Cycloheptane (B1346806) Ring System

Modifications of the cycloheptane ring within the this compound framework are not well-documented. In principle, functional groups present on the seven-membered ring could undergo standard chemical transformations. For instance, the presence of a ketone in a derivative like This compound-1,3-dione (B6597499) suggests that reactions such as reduction to an alcohol or conversion to an enolate for subsequent alkylation could be possible. cymitquimica.com However, the influence of the fused pyrrolidine ring on the reactivity and regioselectivity of such transformations has not been systematically studied.

Regioselective and Stereoselective Functionalizations of the Bicyclic Scaffold

The regioselective and stereoselective functionalization of the this compound scaffold is a critical aspect for its application in the synthesis of complex molecules. While extensive research has been conducted on the stereoselective synthesis of the isomeric decahydrocyclohepta[b]pyrroles, often yielding specific diastereomers, similar detailed studies for the [c] isomer are lacking. nih.govacs.org

The fusion of the two rings creates stereocenters at the bridgehead positions (3a and 8a). Any reaction on the scaffold would need to consider the stereochemical outcome relative to these existing centers. For instance, cycloaddition reactions to form the cyclohepta[c]pyrrole system, such as the dearomative (4 + 3) cycloaddition of 3-alkenylpyrroles, can lead to specific diastereomers of the related cyclohepta[b]pyrrole (B8667514) core. nih.gov Extrapolating these principles suggests that carefully chosen reagents and conditions could potentially control the stereochemistry of reactions on the this compound framework.

Ring Expansion or Contraction Reactions within the this compound Framework

Ring expansion and contraction reactions are powerful tools for accessing diverse ring systems. While there is a body of literature on the ring expansion of pyrroles to pyridines and the ring contraction of larger rings to form pyrrolidines, specific examples starting from the this compound skeleton are not reported. nih.gov

Theoretically, a Beckmann rearrangement of a ketoxime derived from a ketone on the cycloheptane ring could lead to a ring-expanded lactam. Conversely, reactions like a Favorskii rearrangement on an α-haloketone on the cycloheptane ring could potentially induce a ring contraction. The feasibility and outcome of such reactions would be highly dependent on the specific substrate and reaction conditions.

Oxidative and Reductive Transformations within the Saturated Bicyclic System

Oxidative and reductive transformations can introduce or modify functional groups within the this compound system. The pyrrolidine ring, being a saturated heterocycle, is generally stable to mild oxidation. However, strong oxidizing agents could potentially lead to the formation of N-oxides or even ring-opening products. The synthesis of pyrrole (B145914) derivatives from more saturated precursors often involves an oxidative aromatization step, though this is less relevant for the fully saturated decahydro system. researchgate.net

Reduction of functional groups on the scaffold is more commonly explored. For example, the dione (B5365651) functionality in this compound-1,3-dione could be reduced using various hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride to yield the corresponding diol. cymitquimica.com The nitrile group in this compound-3a-carbonitrile could be reduced to a primary amine, providing a handle for further functionalization. nih.gov The specific reagents and conditions would influence the stereochemical outcome of these reductions.

The chemical reactivity of this compound derivatives remains a largely uncharted territory in synthetic organic chemistry. While the existence of this heterocyclic system is confirmed, detailed studies on its functionalization and transformation are scarce in the available literature. The information presented here is primarily based on established principles of heterocyclic chemistry and analogies with related, more extensively studied systems. Further experimental investigation is necessary to fully elucidate the chemical behavior of this intriguing bicyclic scaffold and unlock its potential for applications in various fields of chemical science.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

X-ray Crystallographic Analysis for Definitive Structural Assignment

X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound. nih.gov It provides precise coordinates of each atom in the crystal lattice, thereby offering definitive proof of constitution, configuration, and solid-state conformation. For bicyclic systems like decahydrocyclohepta[c]pyrrole derivatives, this technique is invaluable for establishing the stereochemistry of the ring fusion and the relative orientation of substituents.

While specific crystallographic data for the parent this compound is not widely published, analysis of closely related structures, such as cis-decahydrocyclohepta[b]pyrroles, demonstrates the power of this technique. nih.gov The crystal structure of a derivative would unequivocally determine the cis or trans fusion of the seven-membered ring and the five-membered pyrrolidine (B122466) ring.

For chiral, enantiomerically pure derivatives of this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration. nih.gov This is typically achieved through the analysis of anomalous dispersion, where the scattering factor of atoms becomes a complex number. When using X-ray radiation of a suitable wavelength, the differences in intensity between Friedel pairs (reflections hkl and -h-k-l) can be measured. The Flack parameter is a critical value derived from this data; a value close to zero for a given enantiomer confirms that its absolute configuration has been correctly assigned. mdpi.com This method is essential in asymmetric synthesis, where establishing the stereochemical outcome of a reaction is paramount.

Beyond establishing connectivity, X-ray diffraction reveals the preferred conformation of the molecule in the solid state. The fused seven-membered ring in the this compound core can adopt several low-energy conformations, such as a chair or boat form. The crystallographic data provides precise bond lengths, bond angles, and torsional angles that define this conformation. Furthermore, the analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonds involving the pyrrolidine N-H group or other functional groups, which govern the supramolecular architecture. For instance, in related azabicyclic compounds, hydrogen bonding is a common feature that influences the crystal lattice. nih.gov

Crystallographic Parameter Significance for this compound Derivatives
Space Group Describes the symmetry of the crystal lattice. For chiral compounds, it must be non-centrosymmetric.
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the size and shape of the repeating unit of the crystal.
Flack Parameter A value near 0 indicates the correct assignment of the absolute configuration for an enantiopure crystal.
Torsional Angles Define the conformation of the fused seven- and five-membered rings (e.g., chair, boat, envelope).
Hydrogen Bond Distances/Angles Identify and characterize intermolecular N-H···A or O-H···N interactions that stabilize the crystal packing.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For complex structures like this compound, one-dimensional (¹H and ¹³C) spectra are often insufficient for a complete assignment, necessitating the use of advanced two-dimensional (2D) techniques.

Multidimensional NMR experiments are fundamental for tracing the covalent framework and determining the stereochemistry of this compound derivatives.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. It is used to identify adjacent protons, allowing for the mapping of proton spin systems within the seven-membered and five-membered rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It provides a definitive assignment of which protons are attached to which carbons, greatly simplifying the interpretation of both ¹H and ¹³C spectra. google.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). It is crucial for connecting different spin systems separated by quaternary carbons or heteroatoms. For example, HMBC can link a proton on the cycloheptane (B1346806) ring to a carbon atom in the pyrrolidine ring across the ring junction. google.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is the primary NMR method for determining relative stereochemistry. For this compound, NOESY can establish the cis or trans nature of the ring fusion by observing spatial correlations between protons across the junction.

2D NMR Experiment Information Gained for this compound
COSY Identifies neighboring protons within the carbocyclic and heterocyclic rings.
HSQC Assigns protons to their directly attached carbon atoms.
HMBC Establishes long-range H-C connectivity, linking fragments across the ring junction and to substituents.
NOESY Determines relative stereochemistry by identifying protons that are close in space (e.g., confirming a cis-ring fusion).

The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment. Electronegative substituents or specific ring conformations can cause signals to shift downfield or upfield. For example, the protons adjacent to the nitrogen atom (α-protons) in the pyrrolidine ring typically appear at a downfield chemical shift (e.g., 2.5-3.5 ppm) compared to other methylene (B1212753) protons in the carbocyclic ring. orgchemres.org

The magnitude of the coupling constant (J-value) between two protons provides valuable information about the dihedral angle between them, as described by the Karplus relationship. By analyzing the ³JHH values around the ring system, the preferred solution-state conformation of the seven-membered ring can be inferred.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the calculation of a unique molecular formula.

For a compound like this compound, electron impact (EI) or electrospray ionization (ESI) would be common ionization techniques. The resulting mass spectrum displays a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), which confirms the molecular weight.

The fragmentation pattern observed in the mass spectrum offers structural clues. For cyclic amines, a characteristic fragmentation is the α-cleavage, where the bond adjacent to the nitrogen atom breaks. This leads to the formation of a stable, nitrogen-containing radical cation. The fragmentation of the this compound ring system would be expected to show losses of alkyl fragments from the seven-membered ring, providing further confirmation of the structure.

MS Data Point Information Provided
Molecular Ion (M⁺) or [M+H]⁺ Confirms the molecular weight of the compound.
High-Resolution Mass (HRMS) Provides a highly accurate mass, enabling the determination of the elemental formula.
Fragmentation Pattern Offers structural clues based on the masses of fragment ions. For instance, α-cleavage is characteristic of amines.

Computational Chemistry and Theoretical Investigations of Decahydrocyclohepta C Pyrrole Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

There are no published studies that have employed Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) to specifically analyze the decahydrocyclohepta[c]pyrrole system. Such studies would be essential for understanding its fundamental electronic properties.

Geometry Optimization and Electronic Structure Calculations

No literature is available that provides optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) or a detailed analysis of the electronic structure for this compound. This foundational data is a prerequisite for any further computational analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Without geometry optimization and electronic structure calculations, the prediction of spectroscopic parameters like NMR chemical shifts and vibrational frequencies for this compound has not been performed. While DFT is a powerful tool for predicting such data, its application to this specific molecule has not been reported. nih.govrsc.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

An analysis of the Frontier Molecular Orbitals (HOMO and LUMO) for this compound, which is crucial for predicting its reactivity, is absent from the scientific literature. FMO theory is widely used to understand the reactivity of molecules, but its application requires initial DFT calculations that have not been conducted for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

There are no published molecular dynamics (MD) simulations that have explored the conformational landscape and flexibility of this compound. MD simulations would provide critical insights into the various spatial arrangements the molecule can adopt, which is particularly important for a flexible fused-ring system.

Decahydrocyclohepta C Pyrrole As a Privileged Scaffold in Research and Design

Application in the Design of Complex Molecular Architectures

The rigid, bicyclic framework of decahydrocyclohepta[c]pyrrole provides a robust platform for the construction of complex molecular architectures. The defined spatial arrangement of substituents on this scaffold can be leveraged to mimic natural product conformations or to present functional groups in precise orientations for optimal target engagement. The synthesis of such fused heterocyclic systems often involves strategic cyclization reactions, such as 1,3-dipolar cycloadditions or transition metal-catalyzed aminocyclizations, to build the core structure. nih.govnih.govfrontiersin.org

The multigram synthesis and orthogonal functionalization of related saturated bicyclic pyrrolidines demonstrate a viable pathway for creating diverse derivatives. figshare.com For instance, a carboxyl group at a nodal position can serve as a versatile handle for a variety of downstream chemical transformations, including Curtius rearrangement to amines, reduction to alcohols, and conversion to sulfonyl chlorides. figshare.com These synthetic strategies allow for the systematic exploration of the chemical space around the core scaffold, enabling the generation of molecules with tailored properties. The inherent chirality of the this compound system, with multiple stereocenters, further expands the accessible structural diversity, a key feature in designing molecules with high target specificity. nih.gov

Integration into Combinatorial Libraries for Chemical Space Exploration

The principles of combinatorial chemistry, which involve the systematic and repetitive linking of various building blocks to generate a large array of compounds, are well-suited for exploring the potential of the this compound scaffold. nih.gov Although specific libraries based on this exact scaffold are not widely reported, the synthesis of libraries of other fused pyrrole (B145914) derivatives, such as 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, highlights the feasibility of such an approach. nih.gov

The generation of a combinatorial library based on the this compound core would involve the initial synthesis of the central scaffold, followed by diversification through the attachment of a variety of substituents at different positions on the bicyclic ring system. Solid-phase synthesis techniques could be particularly advantageous, allowing for the efficient construction and purification of a large number of derivatives. nih.gov Such libraries would be invaluable for high-throughput screening campaigns to identify novel hits for a range of biological targets. The three-dimensional nature of the this compound scaffold would ensure that the resulting library explores a different region of chemical space compared to libraries composed of predominantly flat aromatic compounds. bohrium.com

Library TypeScaffold ClassKey Synthetic MethodologiesPotential Applications
Encoded LibrariesFused PyrrolidinesSolid-phase synthesis, multicomponent reactionsDrug discovery, target identification
Spatially Addressable LibrariesSpirocyclic Pyrrolidines1,3-dipolar cycloaddition, ring-closing metathesisHigh-throughput screening, SAR studies

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the this compound Core

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex molecules from a common starting material, which is ideal for exploring novel areas of chemical space and identifying new biological probes and drug leads. nih.gov The this compound scaffold is an excellent candidate for DOS strategies due to its multiple functionalization points and stereocenters. A DOS approach could begin with a common intermediate that can be divergently converted into a variety of fused and bridged bicyclic structures. nih.gov

For example, starting from a functionalized decahydrocyclohepta[c]pyrrolone, different reaction pathways could be employed to introduce skeletal diversity. Ring-expansion or -contraction strategies could modify the seven-membered ring, while various cyclization reactions could be used to build additional rings onto the pyrrolidine (B122466) core. The use of multicomponent reactions would be particularly powerful in a DOS context, allowing for the rapid assembly of complex molecules from simple building blocks in a single step. nih.govnih.gov This approach would lead to a collection of compounds with significant structural variation, increasing the probability of discovering molecules with novel biological activities.

Role in Scaffold-Based Chemical Biology Research and Tool Development (in vitro studies, binding motif design)

The this compound scaffold can serve as a rigid framework for the design of chemical tools to probe biological systems. Its well-defined three-dimensional structure allows for the precise positioning of pharmacophores or reactive groups, which is crucial for designing selective ligands and probes. mdpi.comalliedacademies.org While direct examples involving this specific scaffold are scarce, the broader class of pyrrolidine-based molecules has been successfully used in the development of chemical probes. nih.gov

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov The this compound scaffold could be elaborated with reporter groups (e.g., fluorophores, biotin) or photoreactive moieties to create probes for target identification and validation studies. For instance, a derivative could be designed to bind to a specific protein, and upon photoactivation, form a covalent bond, allowing for the isolation and identification of the target protein. The rigid nature of the scaffold would help to minimize non-specific interactions, a critical feature for a high-quality chemical probe.

Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogues can provide valuable insights into structure-activity relationships (SAR). bohrium.comresearchgate.net By varying the substituents at different positions and altering the stereochemistry of the ring junctions, researchers can determine which structural features are critical for biological activity. This information is essential for optimizing lead compounds in drug discovery. The conformational rigidity of the this compound core helps to simplify the interpretation of SAR data, as it reduces the number of possible binding conformations. nih.gov

Compound ClassBiological TargetKey SAR Findings
SpirooxindolopyrrolidinesAnticancer targetsThe nature and position of substituents on the oxindole (B195798) and pyrrolidine rings significantly influence cytotoxicity. bohrium.com
N-substituted pyrrolidinesVarious enzymes and receptorsThe substituent on the nitrogen atom plays a crucial role in determining potency and selectivity. bohrium.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for decahydrocyclohepta[c]pyrrole, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step strategies, including cyclization of pyrrole derivatives and hydrogenation. For example, fluorinated analogs (e.g., 4,4-difluoro derivatives) are synthesized via nucleophilic substitution followed by catalytic hydrogenation under high-pressure conditions . Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) are critical to isolate the compound with >95% purity. Monitoring via TLC and HPLC ensures reaction completion and impurity removal .

Q. How can the structural and stereochemical configuration of this compound be rigorously characterized?

  • Methodological Answer : Use a combination of X-ray crystallography (for absolute stereochemistry determination, as in ) and multinuclear NMR (¹H, ¹³C, ¹⁹F for fluorinated analogs). For example, coupling constants in ¹H NMR can confirm ring puckering, while NOESY/ROESY experiments resolve stereochemical ambiguities in fused bicyclic systems . IR spectroscopy can validate hydrogenation completeness by tracking C=N or C=C bond reduction .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance:

  • Neuropharmacology : Perform in vitro competitive binding assays against neurotransmitter transporters (e.g., serotonin/dopamine reuptake proteins) using radiolabeled ligands .
  • GPCR modulation : Use BRET (Bioluminescence Resonance Energy Transfer) or calcium flux assays in transfected HEK293 cells .
  • Dose-response curves and Schild analysis can quantify potency (IC₅₀) and mechanism (competitive vs. allosteric). Include negative controls (e.g., vehicle-only) and reference inhibitors (e.g., fluoxetine for serotonin transporters) .

Q. How should contradictory data in hydrogenation reaction outcomes be analyzed?

  • Methodological Answer : Contradictions may arise from intermediates (e.g., dihydropyrrole radicals) or stereochemical variability. Address this via:

  • Isotopic labeling (e.g., D₂ gas) to track hydrogenation pathways using mass spectrometry .
  • Computational modeling (DFT or MD simulations) to compare energy barriers for different reaction pathways .
  • ESR spectroscopy to detect radical intermediates, as demonstrated in γ-irradiated pyrrole studies .

Q. What computational strategies are effective for modeling this compound’s electronic and conformational properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) to predict bond lengths/angles, validated against crystallographic data (e.g., a=6.7996 Å, β=94.449° from ).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) on ring puckering using AMBER or CHARMM force fields .
  • Docking Studies : Screen against protein targets (e.g., GPCRs) using AutoDock Vina, prioritizing poses with lowest binding energies .

Q. How can this compound be applied in drug delivery systems?

  • Methodological Answer : Leverage its bicyclic structure for nanocarrier design :

  • Encapsulation : Formulate polymeric nanoparticles (e.g., PLGA) via emulsion-solvent evaporation, with drug loading efficiency quantified via HPLC .
  • Stability Testing : Assess pH-dependent release (e.g., simulated gastric fluid vs. PBS) over 24–72 hours .
  • Targeting : Functionalize nanoparticles with ligands (e.g., folate) and validate targeting via fluorescence microscopy .

Q. What experimental approaches are suitable for studying electrochemical properties of polypyrrole derivatives?

  • Methodological Answer : For conductivity or redox behavior:

  • Cyclic Voltammetry : Perform in 0.1 M TBAP/ACN at scan rates 10–500 mV/s to identify oxidation/reduction peaks .
  • Impedance Spectroscopy : Measure charge-transfer resistance (Rₐ) in a frequency range of 0.1 Hz–100 kHz .
  • In-situ Conductivity : Use a four-point probe setup during electrochemical polymerization to correlate conductivity with doping level .

Data Presentation Guidelines

  • Tables : Include synthetic yields, spectroscopic data (e.g., δ 1.2–1.8 ppm for axial hydrogens), and computational parameters (e.g., HOMO-LUMO gaps).
  • References : Cite primary literature (e.g., crystallography data , hydrogenation mechanisms ) and avoid non-peer-reviewed sources.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.